Boc-cit-onp

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cit-onp typically involves the protection of the amino group of citrulline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-cit-onp undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Ester Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to release p-nitrophenol and citrulline.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.

Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the ester bond.

Major Products Formed

Deprotection: Citrulline with a free amino group.

Ester Hydrolysis: p-Nitrophenol and citrulline .Applications De Recherche Scientifique

Boc-cit-onp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis to prevent unwanted side reactions.

Drug Development: This compound is employed in the synthesis of peptide-based drugs and prodrugs.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.

Industrial Applications: This compound is used in the production of various biochemicals and pharmaceuticals.

Mécanisme D'action

The primary function of Boc-cit-onp is to protect the amino group of citrulline during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-cit-onp: Another protecting group used in peptide synthesis, which is stable under acidic conditions and can be removed under basic conditions.

Cbz-cit-onp: A carbobenzoxy-protected citrulline derivative used in peptide synthesis.

Uniqueness

Boc-cit-onp is unique due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential .

Activité Biologique

Boc-cit-onp (Boc-citrulline-4-nitrophenyl ester) is a synthetic compound primarily utilized as a chromogenic substrate in protease activity assays, particularly for cysteine proteases such as caspases. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is a derivative of citrulline and is characterized by its ability to undergo hydrolysis in the presence of specific proteases, resulting in a measurable color change. This property makes it an invaluable tool for studying protease activity in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with cysteine proteases:

- Hydrolysis : Upon cleavage by cysteine proteases, this compound releases nitrophenol, which can be quantitatively measured spectrophotometrically. This reaction is crucial for understanding the kinetics and dynamics of protease activity.

- Substrate Specificity : this compound exhibits specificity towards caspases, making it particularly useful in apoptosis research where caspase activation plays a pivotal role.

3. Research Findings

Several studies have investigated the efficacy and applications of this compound in biological systems:

3.1 Protease Activity Assays

In a study evaluating the effectiveness of various substrates for cysteine proteases, this compound demonstrated a significant increase in sensitivity compared to traditional substrates. The results indicated that:

- Sensitivity : this compound provided a higher signal-to-noise ratio in assays, allowing for the detection of low levels of protease activity.

- Kinetic Parameters : The substrate exhibited favorable kinetic parameters (Km and Vmax) when tested with different cysteine proteases, confirming its utility in enzymatic assays .

3.2 Case Studies

A notable case study involved the use of this compound in cancer research:

- Caspase Activation in Cancer Cells : Researchers used this compound to measure caspase activity in various cancer cell lines treated with chemotherapeutic agents. The study found that increased caspase activity correlated with apoptosis induction, highlighting the substrate's role in monitoring therapeutic efficacy .

4. Data Table: Summary of Research Findings

5. Conclusion

This compound serves as a vital tool for studying cysteine proteases, particularly caspases involved in apoptosis. Its high sensitivity and specificity make it an essential substrate for protease activity assays across various biological research fields. Future studies are encouraged to explore its potential applications further, especially in drug development and cancer therapeutics.

Propriétés

IUPAC Name |

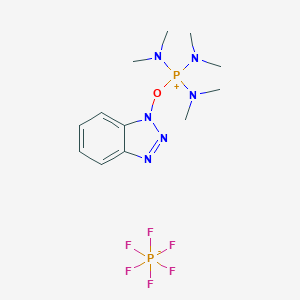

(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.